![molecular formula C19H12ClFN6O3 B2365596 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207059-59-3](/img/structure/B2365596.png)

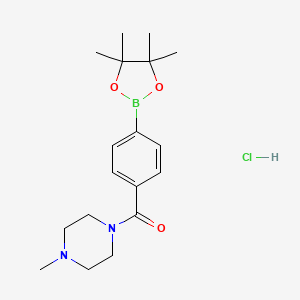

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

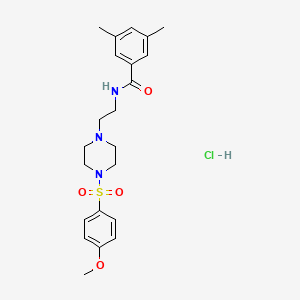

This compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-oxadiazole ring, a pyrrolo[3,4-d][1,2,3]triazole ring, and two phenyl rings, one of which is fluorinated and the other is chlorinated .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and rings. The electron-withdrawing fluorine and chlorine atoms could potentially influence the compound’s reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as nucleophilic substitutions and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of fluorine and chlorine could increase its lipophilicity, potentially influencing its solubility and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Anti-protozoal Activity

Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole rings have been synthesized and evaluated for their anti-protozoal and anti-cancer activities. These compounds are designed using bioisosterism principles, aiming to explore their potential biological applications. The synthesis involves a 1,3-dipolar cycloaddition reaction, producing a series of novel heterocyclic compounds with elucidated structures through spectroscopic methods. Their in vitro activities against protozoal infections and cytotoxic properties have been investigated, demonstrating the compound's relevance in medicinal chemistry research (Dürüst et al., 2012).

Antifungal Compound Solubility and Thermodynamics

Research into the solubility thermodynamics and partitioning processes in biologically relevant solvents of a novel potential antifungal compound from the 1,2,4-triazole class has been conducted. This study provides insights into the compound's solubility in various solvents, including buffer solutions and alcohols, and evaluates its physicochemical properties. The findings contribute to understanding the compound's potential adsorption and delivery pathways in biological media, which is critical for drug development (Volkova et al., 2020).

Synthesis and Structural Characterization

Another aspect of research on these compounds involves their synthesis and structural characterization. For example, the synthesis of isostructural compounds with fluoro and chlorophenyl groups has been achieved in high yields. The structural determination through single crystal diffraction reveals the planarity and conformational aspects of these molecules, highlighting their potential for various scientific applications (Kariuki et al., 2021).

Luminescent and Electron-Transporting Properties

The synthesis of poly(p-phenylenevinylene) derivatives containing electron-transporting aromatic triazole or oxadiazole segments highlights their potential in materials science. These copolymers exhibit good thermal stability, efficient energy transfer, and are investigated for their optical and electrochemical properties. This research broadens the application of such heterocyclic compounds in optoelectronic devices (Chen & Chen, 2005).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClFN6O3/c20-11-4-1-3-10(7-11)17-22-14(30-24-17)9-26-16-15(23-25-26)18(28)27(19(16)29)13-6-2-5-12(21)8-13/h1-8,15-16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLYNMAAEJSCKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)F)N=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClFN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2365516.png)

![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)

![4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline](/img/structure/B2365524.png)

![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)

![N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2365530.png)